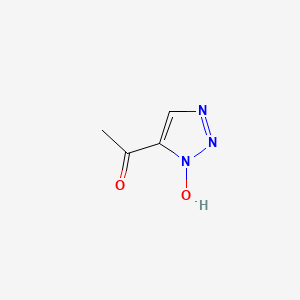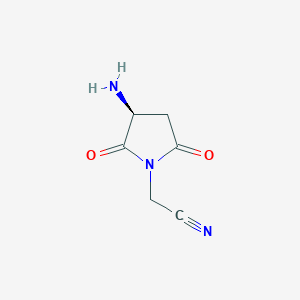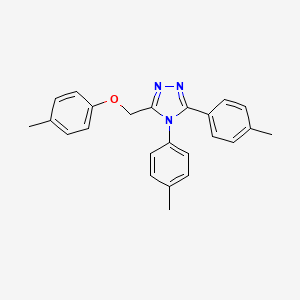
4H-1,2,4-Triazole, 4,5-bis(4-methylphenyl)-3-((4-methylphenoxy)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,2,4-Triazole, 4,5-bis(4-methylphenyl)-3-((4-methylphenoxy)methyl)- is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with two 4-methylphenyl groups and a 4-methylphenoxy methyl group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 4,5-bis(4-methylphenyl)-3-((4-methylphenoxy)methyl)- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions:
Etherification: The 4-methylphenoxy methyl group can be introduced via etherification reactions using 4-methylphenol and appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are frequently employed in substitution reactions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydro or tetrahydro derivatives.
Substitution Products: Halogenated, sulfonated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It may act as an inhibitor of specific enzymes, making it a potential candidate for drug development.
Medicine
Pharmaceuticals: The compound may be explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry
Agrochemicals: It may be used in the development of pesticides or herbicides.
Polymers: The compound can be incorporated into polymeric materials to enhance their properties.
Mecanismo De Acción
The mechanism of action of 4H-1,2,4-Triazole, 4,5-bis(4-methylphenyl)-3-((4-methylphenoxy)methyl)- would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole compound with diverse biological activities.
4-Methylphenyl Triazole: A triazole derivative with a single 4-methylphenyl group.
Bis(4-methylphenyl) Triazole: A triazole derivative with two 4-methylphenyl groups.
Uniqueness
4H-1,2,4-Triazole, 4,5-bis(4-methylphenyl)-3-((4-methylphenoxy)methyl)- is unique due to the presence of both 4-methylphenyl and 4-methylphenoxy methyl groups, which may impart distinct chemical and biological properties compared to other triazole derivatives.
Propiedades
Número CAS |
141078-99-1 |
|---|---|
Fórmula molecular |
C24H23N3O |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
3-[(4-methylphenoxy)methyl]-4,5-bis(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C24H23N3O/c1-17-4-10-20(11-5-17)24-26-25-23(16-28-22-14-8-19(3)9-15-22)27(24)21-12-6-18(2)7-13-21/h4-15H,16H2,1-3H3 |
Clave InChI |
QQSNXJBAOGUOOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)COC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


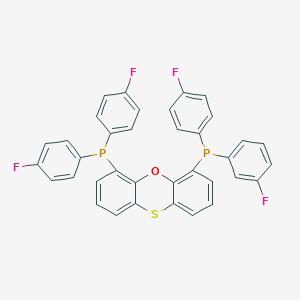
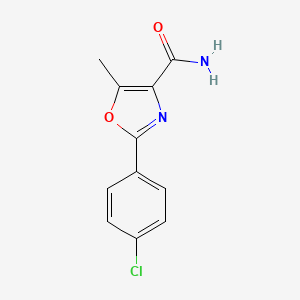
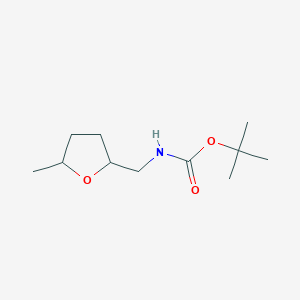
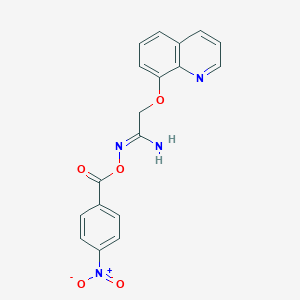
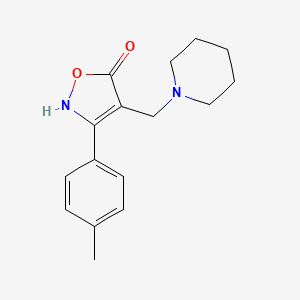
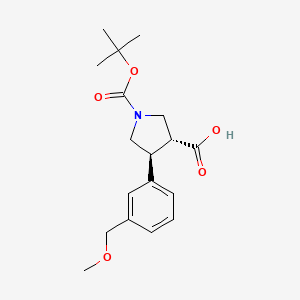
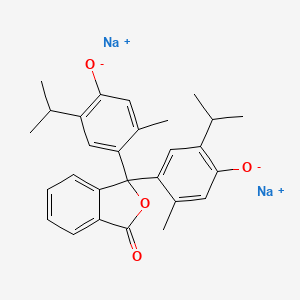
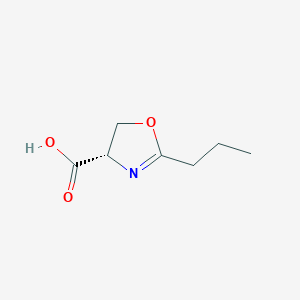
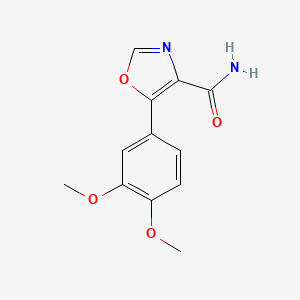

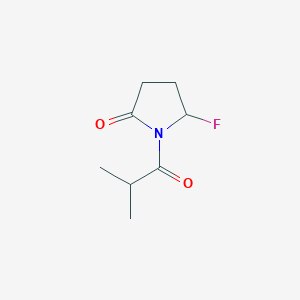
![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)
